A-769662 is a small-molecule compound known for its role as an activator of AMP-activated protein kinase (AMPK). AMPK is a critical energy sensor in cells, playing a significant role in regulating metabolism, energy balance, and cellular homeostasis. A-769662 is particularly notable for its potential therapeutic applications in metabolic disorders, including obesity and type 2 diabetes.
A-769662 was developed by researchers at the University of Dundee and has been widely studied in various scientific contexts. The compound is often used in preclinical studies to explore the effects of AMPK activation on glucose metabolism and lipid homeostasis.
A-769662 is classified as a selective AMPK activator. It belongs to a group of compounds that modulate AMPK activity, which has implications for metabolic diseases and cancer therapy.
The synthesis of A-769662 involves several chemical reactions that typically include the formation of key functional groups necessary for its activity. While specific synthetic routes can vary, the general approach includes:
The synthesis may utilize various reagents and solvents, with careful control over reaction conditions such as temperature and pH to optimize yield and minimize by-products.
A-769662 has a complex molecular structure characterized by a bicyclic core with various substituents. Its molecular formula is CHNO, and it has a molecular weight of approximately 256.3 g/mol.
The structural data can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which confirm the identity and purity of the compound.
A-769662 primarily functions through its interaction with AMPK, leading to phosphorylation events that activate downstream metabolic pathways. It does not undergo extensive chemical reactions under physiological conditions but may participate in binding interactions with other proteins or enzymes involved in metabolic regulation.
The binding affinity of A-769662 for AMPK can be assessed using biochemical assays, such as surface plasmon resonance or isothermal titration calorimetry, providing insights into its mechanism of action.
A-769662 activates AMPK through an allosteric mechanism, enhancing its phosphorylation at critical sites. This activation leads to:
Studies have shown that A-769662 administration in animal models leads to improved metabolic profiles, evidenced by reduced blood glucose levels and enhanced lipid metabolism.
A-769662 is typically presented as a solid at room temperature with moderate solubility in organic solvents like dimethyl sulfoxide (DMSO). Its stability under various conditions makes it suitable for laboratory use.
The compound's reactivity is primarily dictated by its functional groups, which allow it to interact selectively with AMPK while remaining stable under physiological conditions.
A-769662 has been extensively used in research focused on:
The exploration of 5′-Adenosine Monophosphate-activated Protein Kinase (AMPK) as a therapeutic target emerged from its fundamental role as a cellular energy sensor. Early research established that AMPK activation promotes catabolic pathways (e.g., glucose uptake, fatty acid oxidation) while inhibiting anabolic processes (e.g., lipid synthesis, gluconeogenesis). Initial pharmacological agents like 5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR) and the biguanide metformin provided foundational insights. AICAR, metabolized to the AMP mimetic ZMP, activates AMPK indirectly by altering cellular adenine nucleotide ratios. Metformin, though clinically impactful for type 2 diabetes, exerts AMPK-dependent and -independent effects primarily through mitochondrial complex I inhibition, increasing AMP:ATP ratios. Despite their utility, these agents suffered from significant limitations:
These constraints underscored the need for direct, allosteric AMPK activators with well-defined mechanisms. The ideal compound would bind AMPK heterotrimers specifically, bypassing upstream energy-sensing pathways to offer precise experimental and therapeutic modulation. This imperative catalyzed high-throughput screening initiatives targeting direct AMPK activation.
Table 1: Evolution of Key AMPK Activators in Pre-A-769662 Era
Compound | Mechanism of Action | Key Limitations | Primary Research Contributions |
---|---|---|---|
AICAR | Metabolized to ZMP (AMP analog) | Off-target effects on purine metabolism; poor stability | Demonstrated AMPK’s role in glucose uptake & fat oxidation |
Metformin | Indirect via mitochondrial inhibition & AMP:ATP elevation | AMPK-independent actions; variable tissue distribution | Linked AMPK to hepatic gluconeogenesis suppression |
Phenformin | Similar to metformin | Lactic acidosis risk; withdrawn clinically | Validated AMPK in cardiac metabolism |
Thiazolidinediones | PPARγ agonism; indirect AMPK effects | Fluid retention; cardiovascular concerns | Elucidated AMPK-PPARγ crosstalk in insulin sensitivity |
In 2006, Abbott Laboratories identified A-769662 (6,7-Dihydro-4-hydroxy-3-(2'-hydroxy[1,1'-biphenyl]-4-yl)-7-oxothieno[3,2-b]pyridine-5-carbonitrile) through high-throughput screening of >700,000 compounds for direct AMPK activation. Unlike nucleoside analogs, A-769662 bound a novel allosteric drug and metabolite (ADaM) site, situated at the interface between the kinase domain (α-subunit) and carbohydrate-binding module (β-subunit) of AMPK. This binding induces conformational changes that both allosterically activate AMPK and protect against dephosphorylation at Thr172 in the α-subunit activation loop—a dual mechanism absent in earlier activators [5] [6].
Structural Mechanism and Specificity
A-769662 exhibits selective activation for β1-containing AMPK heterotrimers (e.g., α2β1γ1), with significantly reduced efficacy toward β2 complexes. Structural studies revealed that residue Ser108 in the β1-subunit is critical for hydrogen bonding with A-769662, explaining its β1 preference. This selectivity has profound implications:
Table 2: Key Research Findings on A-769662’s Mechanism and Selectivity
Research Focus | Experimental Model | Key Findings | Reference Insight |
---|---|---|---|
Binding Site Specificity | Recombinant AMPK isoforms | KD = 4.728 × 10⁻⁸ M for β1-complexes; 10-fold > affinity vs. A-769662 | High-affinity ADaM site engagement [7] |
Subunit Dependence | AMPK β1/β2 knockout cells | Glucose uptake blocked in β1-KO myotubes; intact in β2-KO | β1 indispensability for canonical metabolic effects [1] |
Allosteric vs. Orthosteric Action | Kinase assays ± AMP | 3-fold activity boost alone; 50-fold with AMP | Cooperativity with endogenous nucleotides [6] |
Off-Target Effects and Research Implications
Despite its direct mechanism, A-769662 displays context-dependent off-target actions:
These findings highlight critical considerations for employing A-769662:
"Although development of A-769662 constituted a step forward... our data suggest that in intact muscle, A-769662 has off-target effects. This may limit use... to study AMPK in skeletal muscle metabolism." [1]
Therapeutic Research Applications
A-769662’s value extends beyond basic mechanism studies into disease models:
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.:
CAS No.: 1152-76-7